molecular formula C4H8Cl3N3 B1171016 4-Aminopyrimidine hydrochloride CAS No. 174500-31-3

4-Aminopyrimidine hydrochloride

Cat. No.: B1171016
CAS No.: 174500-31-3
M. Wt: 204.48 g/mol
InChI Key: AULBTJATYBMLOV-UHFFFAOYSA-N
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Description

4-Aminopyrimidine hydrochloride is an organic compound with the chemical formula C₄H₆ClN₃. It is a derivative of pyrimidine, an aromatic heterocycle that contains nitrogen atoms at positions 1 and 3 of the six-membered ring. Pyrimidine derivatives are significant in various fields, including medicinal chemistry, due to their broad spectrum of biological activities.

Mechanism of Action

Target of Action

4-Aminopyrimidine hydrochloride primarily targets voltage-gated potassium (Kv) channels . These channels play a crucial role in regulating the electrical activity of cells, particularly neurons and muscle cells .

Mode of Action

The compound acts by blocking voltage-gated potassium channels , which results in the prolongation of action potentials . This prolongation subsequently leads to an increase in neurotransmitter release at the neuromuscular junction . It has also been shown to reverse saxitoxin and tetrodotoxin toxicity in tissue and animal experiments .

Biochemical Pathways

This compound affects the potassium conductance in physiology and biophysics . It is a relatively selective blocker of members of the Kv1 family of voltage-activated K+ channels . It has also been shown to potentiate voltage-gated ca2+ channel currents independent of effects on voltage-activated k+ channels .

Pharmacokinetics

The pharmacokinetics of this compound are complex. It is readily absorbed through the skin and the gastrointestinal tract, and is widely distributed in the body, including the brain . The compound has a high bioavailability of 96% .

Result of Action

The blocking of voltage-gated potassium channels by this compound leads to a range of effects. In the context of neurological diseases, it has been used to manage some of the symptoms of multiple sclerosis, and is indicated for symptomatic improvement of walking in adults with several variations of the disease . In laboratory settings, it is used as a research tool in characterizing subtypes of the potassium channel .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it has been used as a bird repellent and is known to be highly soluble in water and volatile . It can be very persistent in soil systems . It is also known to be a potent convulsant and is used to generate seizures in animal models for the evaluation of antiseizure agents .

Biochemical Analysis

Biochemical Properties

4-Aminopyrimidine hydrochloride plays a crucial role in biochemical reactions, particularly in the modulation of enzyme activities. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with enzymes involved in pyrimidine metabolism, such as dihydroorotase and orotate phosphoribosyltransferase . These interactions are essential for the synthesis and degradation of pyrimidine nucleotides, which are vital for DNA and RNA synthesis.

Cellular Effects

This compound influences various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of potassium channels, which are crucial for maintaining the cell’s membrane potential and regulating cellular excitability . Additionally, this compound can impact gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the expression of genes involved in cell growth and differentiation.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with specific biomolecules. It acts as an inhibitor of certain enzymes, such as dihydroorotase, by binding to their active sites and preventing substrate access . This inhibition can lead to changes in the metabolic flux of pyrimidine nucleotides. Furthermore, this compound can activate or inhibit various signaling pathways by interacting with receptors and ion channels on the cell surface .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, but its activity can diminish over extended periods due to gradual degradation . Long-term exposure to this compound in in vitro and in vivo studies has revealed sustained effects on cellular metabolism and gene expression, although these effects may vary depending on the experimental conditions.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can enhance cellular functions by modulating enzyme activities and signaling pathways. At high doses, it may exhibit toxic or adverse effects, such as cellular toxicity and disruption of normal metabolic processes . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without causing toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to pyrimidine metabolism. It interacts with enzymes such as dihydroorotase and orotate phosphoribosyltransferase, which are essential for the synthesis and degradation of pyrimidine nucleotides . These interactions can influence the levels of metabolites and the overall metabolic flux within the cell.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with specific transporters and binding proteins that facilitate its uptake and localization within the cell . The compound’s distribution can affect its localization and accumulation in different cellular compartments, influencing its biochemical activity.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, the compound may localize to the nucleus, where it can interact with transcription factors and influence gene expression, or to the cytoplasm, where it can modulate enzyme activities and metabolic processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-aminopyrimidine hydrochloride typically involves the reaction of 4-aminopyrimidine with hydrochloric acid. One common method includes the following steps:

    Starting Material: 4-aminopyrimidine.

    Reaction with Hydrochloric Acid: The 4-aminopyrimidine is dissolved in an appropriate solvent, such as ethanol or water, and hydrochloric acid is added to the solution.

    Formation of Hydrochloride Salt: The reaction mixture is stirred at room temperature or slightly elevated temperatures until the formation of this compound is complete.

    Isolation and Purification: The product is isolated by filtration or evaporation of the solvent and purified by recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound may involve similar steps but on a larger scale. The process is optimized for efficiency, yield, and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

4-Aminopyrimidine hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

    Cyclization Reactions: It can form fused ring systems through cyclization reactions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include alkyl halides, acyl chlorides, and sulfonyl chlorides.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Major Products Formed

    Substitution Products: Depending on the reagent, various substituted pyrimidines can be formed.

    Oxidation Products: Oxidation can lead to the formation of pyrimidine N-oxides.

    Cyclization Products: Cyclization reactions can yield fused pyrimidine derivatives.

Scientific Research Applications

4-Aminopyrimidine hydrochloride has numerous applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Aminopyrimidine hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride salt, which can influence its solubility and reactivity. Its versatility in chemical synthesis and broad range of biological activities make it a valuable compound in various research fields.

Biological Activity

4-Aminopyrimidine hydrochloride (4-AP) is a compound with significant biological activity, particularly in the fields of neurology and oncology. This article explores its pharmacological properties, mechanisms of action, clinical applications, and relevant research findings.

Chemical Structure and Properties

4-Aminopyrimidine is an organic compound with the chemical formula C5_5H6_6N4_4. It is one of the three isomeric aminopyridines and serves as a versatile building block in medicinal chemistry, particularly for the development of anticancer agents and neurological therapeutics.

Potassium Channel Blockade:
4-AP primarily acts as a potassium channel blocker. By inhibiting voltage-gated potassium channels, it prolongs action potentials in neurons, enhancing neurotransmitter release at synapses. This mechanism is particularly beneficial in conditions like multiple sclerosis, where demyelination leads to conduction failure in axons .

Anticancer Activity:
Research indicates that 4-AP and its analogs can inhibit the PI3K/Akt/mTOR signaling pathway, which is crucial for cell growth and survival in various cancers. This inhibition has been shown to reduce breast cancer cell proliferation in murine models .

Pharmacokinetics

A study on the pharmacokinetics of 4-AP revealed that intravenous administration leads to complex plasma concentration dynamics, including an increase during the elimination phase. The compound's bioavailability and ability to cross the blood-brain barrier make it a candidate for treating neurological disorders .

Clinical Applications

Neurological Disorders:
4-AP is clinically used to improve walking in patients with multiple sclerosis. It has also shown efficacy in Lambert-Eaton myasthenic syndrome by enhancing neuromuscular transmission .

Anticancer Research:
The compound's role as a precursor for synthesizing various anticancer agents has been highlighted in several studies. Its derivatives are being explored for their potential to target specific cancer pathways effectively .

Case Studies and Research Findings

  • Multiple Sclerosis Treatment:
    • Study: A clinical trial involving 4-AP (marketed as Fampridine) demonstrated significant improvements in walking speed among participants with multiple sclerosis.
    • Findings: Patients exhibited enhanced mobility, attributed to increased action potential propagation due to potassium channel blockade .
  • Breast Cancer Cell Inhibition:
    • Study: Analogs of 4-AP were tested for their effects on breast cancer cells.
    • Results: The compounds showed potent inhibition of cell growth through PI3K/Akt/mTOR pathway modulation, suggesting potential therapeutic applications in oncology .

Data Tables

Biological Activity Effect Reference
Potassium Channel BlockadeProlongs action potentials
Anticancer ActivityInhibits breast cancer cell growth
Neuromuscular TransmissionImproves walking in multiple sclerosis patients

Properties

CAS No.

174500-31-3

Molecular Formula

C4H8Cl3N3

Molecular Weight

204.48 g/mol

IUPAC Name

pyrimidin-4-amine;trihydrochloride

InChI

InChI=1S/C4H5N3.3ClH/c5-4-1-2-6-3-7-4;;;/h1-3H,(H2,5,6,7);3*1H

InChI Key

AULBTJATYBMLOV-UHFFFAOYSA-N

SMILES

C1=CN=CN=C1N.Cl

Canonical SMILES

C1=CN=CN=C1N.Cl.Cl.Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of 4-aminopyrimidine hydrochloride in the synthesis of pyrido[2,3-d]pyrimidine derivatives?

A1: this compound serves as a crucial starting material in synthesizing 6-acylpyrido[2,3-d]pyrimidine derivatives. [, ] These derivatives are of significant interest due to their potential biological activities and applications in medicinal chemistry.

Q2: Can you elaborate on the reaction pathway involving this compound in the synthesis of these derivatives?

A2: While the provided abstracts do not detail the specific reaction mechanisms, they highlight that 5-acetyl-4-aminopyrimidine hydrochlorides, derived from this compound, react to form the desired 6-acylpyrido[2,3-d]pyrimidine derivatives. [, ] Further research into these papers would be needed to elucidate the complete reaction pathway and conditions.

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